Barium phthalate

Description

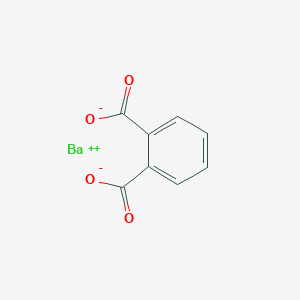

Barium phthalate (C₈H₄BaO₄) is a metal-organic compound formed by the reaction of phthalic acid with barium salts. It is commonly utilized in industrial applications, such as stabilizers in polymers, catalysts, and corrosion inhibitors. The compound’s structure consists of a benzene ring with two carboxylate groups bonded to a barium ion, which contributes to its thermal stability and solubility in polar solvents. Despite its utility, this compound’s toxicity profile and environmental impact necessitate careful handling and disposal .

Properties

CAS No. |

15656-86-7 |

|---|---|

Molecular Formula |

C8H4BaO4 |

Molecular Weight |

301.44 g/mol |

IUPAC Name |

barium(2+);phthalate |

InChI |

InChI=1S/C8H6O4.Ba/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

MTZOKGSUOABQEO-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Ba+2] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Ba+2] |

Other CAS No. |

15656-86-7 |

Related CAS |

88-99-3 (Parent) |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

Recent studies highlight this compound’s role in flame-retardant coatings, where its decomposition products form a protective char layer. However, its high density (3.0 g/cm³) limits applications in lightweight materials compared to zinc phthalate (2.2 g/cm³) . A 2023 study also identified this compound’s tendency to form crystalline hydrates under humid conditions, complicating storage protocols .

Key Limitations :

- Limited data on long-term ecological toxicity.

- Structural complexity hinders computational modeling accuracy .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for barium phthalate, and how can purity be ensured?

- Methodological Answer : this compound synthesis typically involves reacting phthalic acid derivatives (e.g., phthalic anhydride) with barium hydroxide or carbonate under controlled pH and temperature. Purity can be ensured through recrystallization in polar solvents (e.g., ethanol-water mixtures) and characterized via elemental analysis (C/H/N) and titration for barium content . Post-synthesis, X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) should confirm crystallinity and functional group integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

- Methodological Answer : FTIR is critical for identifying carboxylate stretching vibrations (~1,580 cm⁻¹) and aromatic C=C bonds. Nuclear magnetic resonance (NMR) (¹³C and ¹H) can resolve proton environments in the phthalate moiety, though barium’s paramagnetic effects may require alternative techniques like solid-state NMR. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and decomposition pathways .

Q. How should researchers design experiments to investigate the solubility parameters of this compound in various solvents?

- Methodological Answer : Use a systematic approach by testing solubility in solvents of varying polarity (e.g., water, ethanol, dimethyl sulfoxide) at controlled temperatures (25–80°C). Employ UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Hansen solubility parameters can model interactions, while molecular dynamics simulations may predict solvent compatibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., residual solvents) or characterization methods. Standardize protocols by replicating studies under inert atmospheres (N₂/Ar) to minimize oxidation. Compare TGA-derived activation energies using Flynn-Wall-Ozawa isoconversional methods to account for kinetic variability . Meta-analyses of existing data should isolate variables like particle size or crystallinity .

Q. What strategies can be employed to assess the cumulative environmental impact of this compound in multi-component chemical systems?

- Methodological Answer : Apply cumulative risk assessment frameworks, integrating toxicity data (e.g., EC50 for aquatic organisms) with exposure models. Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) to detect degradation products in environmental matrices. Computational tools like quantitative structure-activity relationship (QSAR) models can predict synergistic effects with co-pollutants .

Q. In what ways can computational modeling complement experimental approaches in predicting this compound’s reactivity under varying conditions?

- Methodological Answer : Density functional theory (DFT) simulations can map electron density distributions to predict sites for nucleophilic/electrophilic attacks. Molecular dynamics (MD) models assess solvation dynamics and diffusion coefficients. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) and spectroscopic monitoring of reaction intermediates .

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting synthesis protocols in supplementary materials and depositing raw data in repositories like Zenodo or Figshare .

- Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over unreviewed databases. Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for validation .

- Ethical Compliance : Ensure toxicity studies align with OECD guidelines for chemical safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.